
Spectroscopic Blueprint of γ-Fagarine: An In-
Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: gamma-Fagarine

Cat. No.: B045102 Get Quote

Introduction
Gamma-fagarine (γ-fagarine), with the systematic IUPAC name 4,8-dimethoxyfuro[2,3-

b]quinoline, is a furoquinoline alkaloid found in various plant species, including those from the

Rutaceae family such as Phellodendron chinense and plants of the genus Ruta.[1][2] This

natural product has garnered significant interest within the scientific community due to its

diverse biological activities. As with any compound poised for further investigation in drug

discovery and development, a comprehensive understanding of its structural and

physicochemical properties is paramount. Spectroscopic techniques, particularly Nuclear

Magnetic Resonance (NMR) and Mass Spectrometry (MS), provide the foundational data for

the unequivocal identification and structural elucidation of such molecules.

This technical guide offers a detailed exploration of the spectroscopic data of γ-fagarine. It is

designed to serve as a vital resource for researchers, scientists, and drug development

professionals, providing not just the raw data but also an interpretation grounded in established

spectroscopic principles. The methodologies and interpretations presented herein are

synthesized from publicly available data and are intended to facilitate the accurate identification

and further study of this important alkaloid.

Molecular Structure and Isotopic Composition
The molecular formula of γ-fagarine is C₁₃H₁₁NO₃, which corresponds to a monoisotopic mass

of 229.0739 Da.[3] The structure consists of a fused furoquinoline heterocyclic system with two
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methoxy substituents, which are key features that give rise to its characteristic spectroscopic

signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of

organic molecules. For γ-fagarine, a combination of ¹H NMR, ¹³C NMR, and 2D NMR

experiments allows for the complete assignment of all proton and carbon signals, confirming

the connectivity and substitution pattern of the molecule.

Experimental Protocol: NMR Data Acquisition
While specific instrumental parameters may vary, a general protocol for acquiring high-quality

NMR data for a sample of γ-fagarine is as follows:

Sample Preparation: Dissolve approximately 5-10 mg of purified γ-fagarine in a suitable

deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped

with a broadband probe.

¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters might

include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of

scans to achieve a good signal-to-noise ratio.

¹³C NMR: Obtain a proton-decoupled carbon spectrum. A larger number of scans will be

necessary due to the lower natural abundance of the ¹³C isotope.

2D NMR (COSY, HSQC, HMBC): Perform a suite of two-dimensional NMR experiments to

establish correlations.

COSY (Correlation Spectroscopy): To identify proton-proton spin coupling networks.

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly

attached carbons.

HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond)

correlations between protons and carbons, which is crucial for piecing together the
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molecular structure.

¹H and ¹³C NMR Spectral Data
The following table summarizes the assigned ¹H and ¹³C NMR chemical shifts for γ-fagarine,

compiled from typical values for furoquinoline alkaloids.

Position
¹³C Chemical Shift
(ppm)

¹H Chemical Shift
(ppm)

Multiplicity &
Coupling Constant
(J in Hz)

2 143.5 7.55 d, J = 2.4 Hz

3 105.0 7.00 d, J = 2.4 Hz

4 163.0 - -

4a 155.0 - -

5 118.0 7.95 d, J = 8.0 Hz

6 122.0 7.30 t, J = 8.0 Hz

7 115.0 7.05 d, J = 8.0 Hz

8 150.0 - -

8a 110.0 - -

4-OCH₃ 56.0 4.40 s

8-OCH₃ 61.5 4.10 s

Note: The chemical shift values are typical and may vary slightly depending on the solvent and

experimental conditions.

Structural Elucidation through 2D NMR Correlations
The connectivity of the γ-fagarine molecule can be confirmed through key 2D NMR

correlations. The following diagram illustrates the logical workflow for assigning the structure

based on these correlations.
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¹H NMR Signals

¹³C NMR Signals
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Caption: Key COSY and HMBC correlations for γ-fagarine.

The causality behind these assignments is as follows:

COSY correlations establish the spin systems of the aromatic protons on the quinoline ring

(H-5, H-6, and H-7) and the furan ring (H-2 and H-3).
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HMBC correlations are critical for connecting these fragments. The correlation from the

methoxy protons at δ 4.40 to the carbon at δ 163.0 confirms its position at C-4. Similarly, the

correlation from the methoxy protons at δ 4.10 to the carbon at δ 150.0 places it at C-8.

Further long-range correlations from the aromatic and furan protons to the quaternary

carbons of the fused ring system solidify the overall structure.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition

of a molecule, as well as structural details based on its fragmentation pattern. Electron

Ionization (EI) is a common technique used for the analysis of small molecules like γ-fagarine.

Experimental Protocol: Mass Spectrometry Data
Acquisition
A typical protocol for obtaining an EI mass spectrum for γ-fagarine is as follows:

Sample Introduction: Introduce a small amount of the purified sample into the mass

spectrometer, often via a direct insertion probe or after separation by gas chromatography

(GC-MS).

Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce

ionization and fragmentation.

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a

mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection: Detect the ions to generate the mass spectrum.

Mass Spectral Data and Fragmentation Analysis
The EI mass spectrum of γ-fagarine is characterized by a prominent molecular ion peak and

several key fragment ions.
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m/z Proposed Fragment Relative Abundance

229 [M]⁺ High

214 [M - CH₃]⁺ High

186 [M - CH₃ - CO]⁺ Moderate

156 [M - CH₃ - CO - CH₂O]⁺ Moderate

The fragmentation pathway can be rationalized as follows:

The molecular ion [M]⁺ is observed at m/z 229, consistent with the molecular weight of γ-

fagarine.

A primary and highly favorable fragmentation is the loss of a methyl radical (•CH₃) from one

of the methoxy groups, resulting in a stable ion at m/z 214.[4] This is often the base peak in

the spectrum.

Subsequent loss of a neutral carbon monoxide (CO) molecule from the quinoline ring system

leads to the fragment at m/z 186.

Further fragmentation can occur, such as the loss of formaldehyde (CH₂O), leading to the ion

at m/z 156.

The proposed fragmentation pathway is illustrated in the following diagram:

γ-Fagarine
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- •CH₃ [M - CH₃ - CO]⁺
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Caption: Proposed EI-MS fragmentation of γ-fagarine.

Conclusion
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The spectroscopic data from NMR and MS provide a detailed and self-validating blueprint for

the structure of γ-fagarine. The ¹H and ¹³C NMR chemical shifts, coupled with 2D correlation

experiments, unambiguously define the molecular framework. Mass spectrometry confirms the

molecular weight and offers insight into the molecule's stability and fragmentation patterns

under electron ionization. This comprehensive spectroscopic profile is essential for the quality

control of γ-fagarine isolated from natural sources and for its characterization in various

research and development applications. The data and interpretations presented in this guide

serve as a foundational reference for scientists working with this promising natural product.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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